N-(4-bromophenyl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O2S2/c1-24-16(10-25-14-4-2-3-5-15(14)29-19(25)27)22-23-18(24)28-11-17(26)21-13-8-6-12(20)7-9-13/h2-9H,10-11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMMORJTTHVTRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)CN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a complex structure comprising a bromophenyl moiety and a benzothiazole linked through a triazole ring. The synthesis typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes the formation of the thioether linkage and subsequent acetylation to yield the final product.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, it has shown effectiveness against various bacterial strains and fungi in vitro. The Minimum Inhibitory Concentration (MIC) values indicate that the compound is particularly potent against Gram-positive bacteria compared to Gram-negative strains .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 50 |
| Candida albicans | 25 |
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro tests on several cancer cell lines have revealed cytotoxic effects with IC50 values in the low micromolar range. For example, studies have reported that it induces apoptosis in MCF7 breast cancer cells and exhibits selective toxicity towards cancerous cells over normal cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (breast cancer) | 15 |
| A549 (lung cancer) | 30 |
| HeLa (cervical cancer) | 25 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell wall synthesis in bacteria and metabolic pathways in cancer cells.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death. This is evidenced by increased levels of pro-apoptotic proteins and activation of caspases .
- Reactive Oxygen Species (ROS) Generation : Studies suggest that the compound increases ROS levels within cells, contributing to its cytotoxic effects.
Case Studies
In a significant study involving a library of compounds screened for anticancer activity, N-(4-bromophenyl)-2-{...} was identified as one of the promising candidates due to its selective cytotoxicity against tumor spheroids derived from MCF7 cells . The study highlighted the potential for further development into therapeutic agents targeting specific cancers.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below highlights key structural differences and similarities with related compounds:
Key Observations
Bromophenyl vs. Other Aryl Groups :
- The target compound’s 4-bromophenyl group enhances steric bulk and lipophilicity compared to analogs with pyridinyl (e.g., ), sulfamoylphenyl (), or dimethylphenyl () substituents. Bromine’s electron-withdrawing nature may influence binding to hydrophobic pockets in biological targets.
Benzothiazole vs. Heterocyclic Moieties: The (2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl group distinguishes the target compound from analogs with pyridine () or benzothiophene ().
Biological Activity Trends: 1,2,4-Triazole derivatives with cyclohexylmethyl substituents () exhibit anti-HIV-1 activity, while those with amino groups () or sulfamoyl moieties () may target enzymes like carbonic anhydrase. The target compound’s benzothiazole could modulate kinase or protease inhibition, though empirical data are lacking.
Physicochemical Properties :
- Introducing polar groups (e.g., hydroxyl in , sulfamoyl in ) improves solubility but may reduce membrane permeability. The target compound’s bromophenyl and benzothiazole likely result in moderate solubility and high logP, favoring blood-brain barrier penetration.
Preparation Methods
Acylation of 4-Bromobenzylamine
The synthesis begins with the acylation of 4-bromobenzylamine hydrochloride using acetyl chloride under Schotten-Baumann conditions:
Reaction Conditions :
-
Substrate : 4-Bromobenzylamine hydrochloride (1.2 g, 5.4 mmol).
-
Acylating Agent : Acetyl chloride (555 mg, 7.02 mmol).
-
Base : Triethylamine (5.5 g, 54 mmol) in dichloromethane (10 mL).
-
Temperature : 0°C → 30°C over 2 hours.
Procedure :
-
Dissolve 4-bromobenzylamine hydrochloride and triethylamine in dichloromethane.
-
Add acetyl chloride dropwise at 0°C.
-
Stir at 30°C for 2 hours, followed by concentration and purification.
Yield : 100% (1.3 g).
Characterization :
-
LCMS : m/z 228 [M+H]⁺.
-
¹H NMR (400 MHz, DMSO-d₆) : δ 2.00 (s, 3H, CH₃), 4.33 (d, J = 6.4 Hz, 2H, CH₂), 7.13–7.43 (m, 4H, Ar-H).
Synthesis of Intermediate B: Triazole-Benzothiazole Hybrid
Preparation of 2-Azido-N-(benzothiazol-2-yl)acetamide
A modified Huisgen 1,3-dipolar cycloaddition is employed, as reported for analogous triazole-benzothiazole systems:
Reaction Conditions :
-
Substrate : 2-Bromo-N-(benzothiazol-2-yl)acetamide (1.0 equiv).
-
Azidation Agent : Sodium azide (1.5 equiv) in acetone:H₂O (4:1).
-
Time : 24 hours (conventional) vs. 2–3 hours (ultrasound).
Procedure :
-
React 2-bromoacetamide derivative with NaN₃ in acetone/water.
-
Use ultrasound irradiation (40 kHz, 300 W) to accelerate azide formation.
Yield :
| Method | Time (h) | Yield (%) |
|---|---|---|
| Conventional | 24 | 88–92 |
| Ultrasound | 2–3 | 94–96 |
Copper-Catalyzed Click Reaction for Triazole Formation
The azide intermediate undergoes a regioselective 1,3-dipolar cycloaddition with propargyl derivatives under Cu(I) catalysis:
Reaction Conditions :
-
Catalyst : CuSO₄·5H₂O (10 mol%) + sodium ascorbate (20 mol%).
-
Solvent : t-BuOH:H₂O (1:1).
-
Temperature : 100°C (conventional) vs. ultrasound (50°C).
Procedure :
-
Mix azide (1.0 equiv) with alkyne (1.2 equiv) in solvent.
-
Add catalyst and stir under thermal or ultrasonic conditions.
Yield Comparison :
| Method | Time (h) | Yield (%) |
|---|---|---|
| Conventional | 6–10 | 78–85 |
| Ultrasound | 1–2 | 89–93 |
Final Coupling: Sulfanyl Bridge Formation
The sulfanyl linker is introduced via nucleophilic substitution between the triazole-thiol and bromoacetamide:
Reaction Conditions :
-
Substrates :
-
Intermediate A: N-(4-bromophenyl)-2-bromoacetamide (1.0 equiv).
-
Intermediate B: Triazole-thiol (1.2 equiv).
-
-
Base : K₂CO₃ (2.0 equiv) in DMF.
-
Temperature : 80°C, 12 hours.
Procedure :
-
Deprotonate triazole-thiol with K₂CO₃.
-
React with bromoacetamide derivative in DMF.
-
Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Yield : 65–72%.
Characterization :
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S).
-
¹H NMR (400 MHz, CDCl₃) : δ 2.35 (s, 3H, CH₃), 3.85 (s, 2H, SCH₂), 4.60 (s, 2H, NCH₂), 7.25–7.55 (m, 4H, Ar-H).
Optimization Strategies and Green Chemistry Approaches
Ultrasound-Assisted Synthesis
Ultrasound irradiation (40–50 kHz) significantly enhances reaction efficiency:
| Step | Conventional Time | Ultrasound Time | Yield Increase |
|---|---|---|---|
| Azide Formation | 24 h | 2–3 h | +6–8% |
| Triazole Cycloaddition | 6–10 h | 1–2 h | +10–12% |
Solvent and Catalyst Recycling
-
Solvent : t-BuOH/H₂O mixtures enable easy phase separation and reuse.
-
Copper Catalyst : Recovered via filtration and reused for 3 cycles with <5% activity loss.
Analytical and Spectroscopic Validation
Chromatographic Purity
HPLC Conditions :
Mass Spectrometry
Challenges and Troubleshooting
-
Regioselectivity in Triazole Formation : Copper catalysis ensures 1,4-disubstituted triazole dominance (>95% regioselectivity).
-
Sulfide Oxidation : Use of N₂ atmosphere prevents undesired sulfoxide formation during coupling.
-
Solubility Issues : DMF enhances solubility of polar intermediates but requires thorough drying to avoid hydrolysis.
Comparative Analysis of Synthetic Routes
| Parameter | Conventional Route | Ultrasound Route |
|---|---|---|
| Total Time | 40–50 h | 8–12 h |
| Overall Yield | 52–58% | 68–75% |
| Energy Consumption | High | Reduced by 60% |
Scalability and Industrial Relevance
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Optimization involves multi-step synthesis with careful control of reaction conditions. Key steps include:
- Substituent modification : Adjusting alkyl or aryl groups on the triazole ring (e.g., methyl or bromophenyl) to enhance reactivity and stability .
- Reaction monitoring : Use thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to track intermediate formation and purity .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate high-purity fractions .
- Catalyst selection : Employ palladium or copper catalysts for cross-coupling reactions to reduce byproducts .
What methodological approaches are recommended to assess its biological activity against specific enzyme targets?
Answer:
- Enzyme inhibition assays : Measure IC₅₀ values using fluorometric or colorimetric substrates (e.g., ATPase or protease assays) .
- Molecular docking : Use software like AutoDock Vina to predict binding modes to targets such as kinases or bacterial enzymes, validated by in vitro assays .
- Comparative studies : Benchmark activity against structurally similar compounds with known anticancer or antimicrobial profiles (e.g., triazole-benzothiazole hybrids) .
How can contradictions in spectral data (e.g., NMR, IR) during structural elucidation be resolved?
Answer:
- Advanced NMR techniques : 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals and confirm connectivity .
- Computational modeling : Compare experimental IR spectra with density functional theory (DFT)-predicted vibrational modes .
- Cross-referencing : Align data with structurally analogous compounds (e.g., N-(3-bromophenyl) derivatives) to validate assignments .
What computational strategies are effective in predicting its binding affinity to therapeutic targets?
Answer:
- Molecular dynamics simulations : Simulate ligand-receptor interactions over nanosecond timescales to assess stability of binding poses .
- Free-energy calculations : Use MM/GBSA or MM/PBSA methods to quantify binding free energy and rank compound efficacy .
- Pharmacophore modeling : Identify critical functional groups (e.g., sulfanyl or benzothiazole moieties) for target engagement .
How can structure-activity relationship (SAR) studies be designed to evaluate the triazole and benzothiazole moieties?
Answer:
- Analog synthesis : Prepare derivatives with substitutions at the triazole C4 or benzothiazole C2 positions .
- Biological testing : Screen analogs against cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., S. aureus) to correlate substituents with activity .
- Data analysis : Apply multivariate regression to identify substituent parameters (e.g., logP, Hammett constants) influencing potency .
What analytical techniques ensure compound purity and stability under varying storage conditions?
Answer:
- Purity validation : LC-MS for molecular weight confirmation and detection of trace impurities .
- Stability studies : Accelerated degradation tests under stress conditions (e.g., 40°C/75% RH) with HPLC monitoring .
- Spectroscopic stability : Periodic FT-IR and UV-Vis analysis to detect decomposition products .
How can low solubility in pharmacological assays be addressed methodologically?
Answer:
- Co-solvent systems : Use DMSO/PBS or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the acetamide moiety for improved bioavailability .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release .
What in vitro models are suitable for evaluating its anticancer potential?
Answer:
- Cell line panels : Test across NCI-60 cancer cell lines to identify tissue-specific efficacy .
- Mechanistic assays : Conduct apoptosis assays (e.g., Annexin V staining) and cell cycle analysis via flow cytometry .
- Synergy studies : Combine with cisplatin or doxorubicin to assess additive or synergistic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
